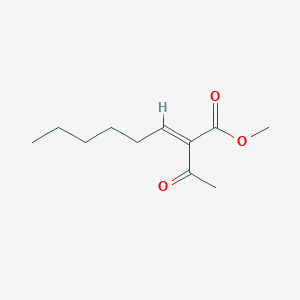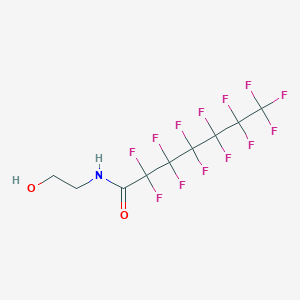
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(2-hydroxyethyl)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide typically involves the reaction of a fluorinated heptanoic acid derivative with an appropriate amine. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents include thionyl chloride or carbodiimides, which help in the activation of the carboxylic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups, although this typically requires harsh conditions due to the strong C-F bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions may require strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amide group produces an amine.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty coatings and surface treatments due to its resistance to chemical and environmental degradation.
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl)heptanamide exerts its effects is largely dependent on its chemical structure. The multiple fluorine atoms contribute to its hydrophobic nature, which can influence its interactions with biological membranes and proteins. The hydroxyl and amide groups allow for hydrogen bonding, which can affect its binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar applications in materials science.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol: A related compound with a hydroxyl group, used in surface modification and as a chemical intermediate.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-(2-hydroxyethyl
Propriétés
Numéro CAS |
58301-28-3 |
|---|---|
Formule moléculaire |
C9H6F13NO2 |
Poids moléculaire |
407.13 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-(2-hydroxyethyl)heptanamide |
InChI |
InChI=1S/C9H6F13NO2/c10-4(11,3(25)23-1-2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h24H,1-2H2,(H,23,25) |
Clé InChI |
NRAFXYRAMCXRGD-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
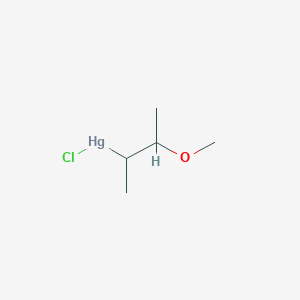
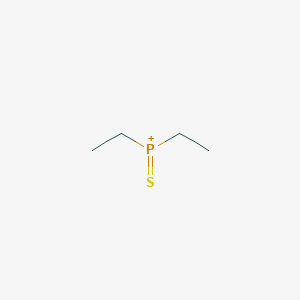
![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)


![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
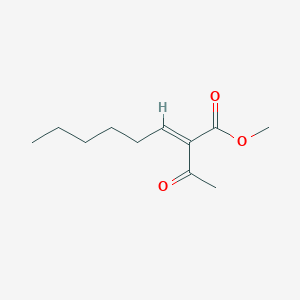
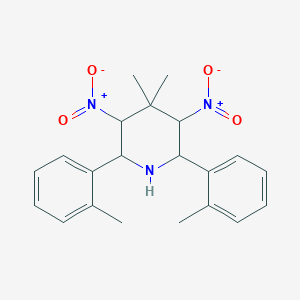
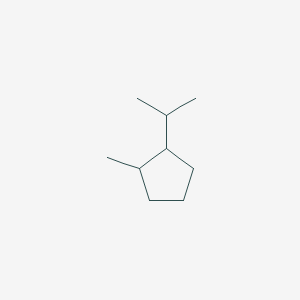
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
